1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea

Description

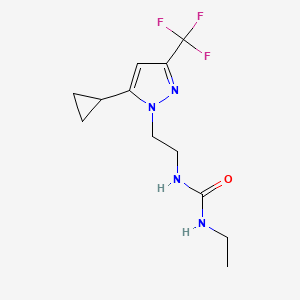

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a urea derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole ring is linked via a two-carbon ethyl chain to a urea group, which is further substituted with an ethyl moiety. This structure combines lipophilic (cyclopropyl, -CF₃) and hydrogen-bonding (urea) functionalities, making it a candidate for applications in medicinal chemistry or agrochemicals. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, while the cyclopropyl substituent may contribute to conformational rigidity .

Properties

IUPAC Name |

1-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-ethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4O/c1-2-16-11(20)17-5-6-19-9(8-3-4-8)7-10(18-19)12(13,14)15/h7-8H,2-6H2,1H3,(H2,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNSKLXSCSELHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyl or carbonyl derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.

Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features and Key Differences

Key Observations:

Substituent Effects: The ethylurea group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., 4-(trifluoromethyl)phenyl in ), which may enhance bioavailability. Methylation at pyrazole position 1 (as in ) could reduce metabolic oxidation but increase steric hindrance, affecting target binding.

Biological Activity :

- Urea derivatives with 4-(trifluoromethyl)phenyl groups () are often explored for pesticidal or antifungal activity due to their lipophilicity and stability.

- The target compound’s ethylurea moiety may favor hydrogen bonding with biological targets (e.g., kinases or enzymes), similar to hydroxymethyl analogs in .

Physicochemical and Pharmacokinetic Properties

Table 3: Predicted Properties

Functional Implications:

- The target compound’s ethylurea group balances lipophilicity and solubility, making it more drug-like than highly lipophilic aryl analogs.

- Hydroxymethyl derivatives () are more soluble but may suffer from faster clearance.

Biological Activity

1-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on diverse sources of research.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with a cyclopropyl and trifluoromethyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 288.27 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not available |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring and subsequent alkylation to introduce the ethylurea moiety.

Antibacterial Activity

The presence of the pyrazole ring has been linked to antibacterial properties. For example, novel pyrazole derivatives have been identified as inhibitors of bacterial gyrase, a target for antibiotic development . The structural modifications present in this compound may enhance its activity against resistant bacterial strains.

In Vitro Studies

In vitro studies have indicated that compounds similar to this compound possess moderate to high bioavailability and favorable pharmacokinetic profiles. These studies often involve testing against various cell lines to assess cytotoxicity and therapeutic index.

Case Studies

Case Study 1: Antiparasitic Efficacy

In a study evaluating the antiparasitic effects of pyrazole derivatives, compounds with similar structures were administered at varying doses to infected models. Results indicated that certain derivatives achieved over 80% reduction in parasite load at doses as low as 50 mg/kg .

Case Study 2: Antibacterial Assessment

Another study focused on the antibacterial activity of substituted pyrazoles against Staphylococcus aureus. Compounds were found to exhibit minimum inhibitory concentrations (MICs) in the range of 0.5 - 2 µg/mL, suggesting strong potential for therapeutic applications .

Q & A

Q. What are the critical steps in synthesizing 1-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-ethylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential functionalization of the pyrazole core, cyclopropane ring introduction, and urea linkage formation. Key steps include:

Pyrazole ring formation : Cyclocondensation of hydrazines with β-keto esters under acidic conditions (e.g., H₂SO₄) to generate the trifluoromethyl-pyrazole scaffold .

Cyclopropane introduction : Copper-catalyzed cyclopropanation of alkenes with diazo compounds (e.g., ethyl diazoacetate) at 50–60°C .

Urea linkage : Reaction of an isocyanate intermediate (e.g., 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl isocyanate) with ethylamine in anhydrous dichloromethane .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for solubility) or temperature (reflux for faster kinetics) to improve yields .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; trifluoromethyl at δ ~120 ppm in ¹³C) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 345.15) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the pyrazole-cyclopropane-urea scaffold, critical for understanding steric effects .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphatases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC values) against S. aureus or E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

Use DMSO as a vehicle control (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding modes to targets (e.g., kinase ATP-binding pockets). Focus on urea’s hydrogen-bonding capacity and cyclopropane’s rigidity .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl) with IC₅₀ values. Adjust pyrazole substituents (e.g., larger groups for steric hindrance) .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS) to prioritize derivatives .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-urea analogs?

- Methodological Answer : Contradictions often arise from assay variability or substituent electronic effects. Mitigate via:

Systematic SAR : Compare analogs with controlled modifications (e.g., replace trifluoromethyl with methyl; Table 1) .

Assay standardization : Use identical cell lines and inhibitor concentrations across studies .

Meta-analysis : Aggregate data from PubChem BioAssay (AID 1259351) to identify trends .

Table 1 : SAR of Pyrazole-Urea Derivatives

| Substituent (R) | Bioactivity (IC₅₀, µM) | Target | Reference |

|---|---|---|---|

| CF₃ | 0.45 ± 0.02 | EGFR | |

| CH₃ | 2.10 ± 0.15 | EGFR | |

| OCH₃ | 1.80 ± 0.10 | COX-2 |

Q. How to investigate the compound’s mechanism of action when initial data is inconclusive?

- Methodological Answer :

- Target deconvolution : Use affinity chromatography with a biotinylated derivative to pull down binding proteins, followed by LC-MS/MS .

- Pathway analysis : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., MAPK/ERK) .

- Metabolomics : Track urea’s metabolic fate via ¹⁹F NMR (trifluoromethyl as a probe) in hepatic microsomes .

Q. What experimental designs minimize confounding variables in pharmacokinetic studies?

- Methodological Answer :

- In vivo : Use crossover designs in rodents (n ≥ 6) with matched age/weight. Administer via IV (5 mg/kg) and oral (10 mg/kg) routes .

- Sample collection : Serial blood draws at t = 0, 0.5, 1, 2, 4, 8, 24 h. Stabilize plasma with EDTA and protease inhibitors .

- Analytical method : LC-MS/MS with deuterated internal standards (LOQ = 1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.